molecular formula C7H12O2 B13031100 5-Oxaspiro[3.4]octan-7-ol

5-Oxaspiro[3.4]octan-7-ol

Cat. No.: B13031100
M. Wt: 128.17 g/mol
InChI Key: MOPMSOKOYUCNMC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Chemistry

Spirocyclic compounds, characterized by two rings connected through a single common atom known as the spiro atom, are fascinating three-dimensional structures. nuph.edu.ua This unique arrangement imparts a rigid conformational framework, which is a highly desirable feature in various fields of chemical science, particularly in drug discovery. colab.wsuobaghdad.edu.iq The inherent three-dimensionality of spirocyclic scaffolds allows for the precise spatial orientation of functional groups, which can lead to enhanced and more specific interactions with biological targets like proteins. nuph.edu.uacolab.ws Furthermore, the incorporation of spiro-systems can modulate the physicochemical properties of a molecule, such as its solubility and metabolic stability. The increased fraction of sp3-hybridized carbon atoms in spirocyclic compounds is often associated with a higher success rate in clinical drug development.

Overview of Ether-Containing Spiro Compounds in Advanced Synthesis

Ether-containing spiro compounds, a specific subclass of spirocycles, are prevalent in a wide array of natural products and pharmaceutically active molecules. acs.orgmonash.edu The presence of the ether linkage within the spirocyclic framework introduces polarity and the potential for hydrogen bonding, which can be crucial for molecular recognition and biological activity. The synthesis of these compounds can be challenging but offers access to unique chemical space. acs.org Modern synthetic strategies, including copper-catalyzed carboetherification and ring-closing metathesis, have been developed to construct these complex architectures with high levels of control. nih.gov These methods are vital for creating libraries of diverse spirocyclic ethers for screening in drug discovery and materials science. bldpharm.com

Rationale for Dedicated Academic Inquiry into 5-Oxaspiro[3.4]octan-7-ol

The specific compound This compound is a representative example of a simple, yet intriguing, ether-containing spirocycle. Its structure, featuring a tetrahydrofuran (B95107) ring fused to a cyclobutane (B1203170) ring with a hydroxyl group, presents a valuable scaffold for further chemical elaboration. The rationale for its academic inquiry stems from its potential as a versatile building block in the synthesis of more complex molecules. The hydroxyl group offers a reactive handle for a variety of chemical transformations, while the spirocyclic core provides a defined three-dimensional shape. Its availability from chemical suppliers as a building block underscores its utility in research and development. acs.org

Scope and Objectives of Research on this compound

The primary objective of research into This compound is to explore its chemical properties and synthetic potential. This includes the development of efficient synthetic routes to the molecule and its derivatives, as well as the investigation of its reactivity. A key goal is to understand how this particular spirocyclic alcohol can be incorporated into larger, more complex structures with potential applications in medicinal chemistry and materials science. While detailed peer-reviewed studies focusing exclusively on this compound are not abundant in the public domain, its structural motifs are present in various patented compounds, suggesting its relevance in applied research.

Chemical and Physical Properties

The fundamental properties of This compound are summarized in the table below. These data are compiled from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 2022120-79-0 google.com
Molecular Formula C₇H₁₂O₂ Current time information in Bangalore, IN.
Molecular Weight 128.17 g/mol Current time information in Bangalore, IN.
Purity Typically ≥95% (commercial) acs.org

Synthesis and Reactivity

While a specific, detailed synthesis for This compound is not extensively documented in publicly available academic literature, a plausible synthetic route can be inferred from the synthesis of the closely related ketone, 5-Oxaspiro[3.4]octan-1-one . The synthesis of this ketone has been reported in Organic Syntheses, a reputable source for reliable chemical preparations. achemblock.com A potential pathway to This compound could involve the reduction of a corresponding ketone, such as 5-oxaspiro[3.4]octan-7-one .

The reactivity of This compound is primarily dictated by its hydroxyl group. This functional group can be expected to undergo typical alcohol reactions such as oxidation to the corresponding ketone, esterification, and etherification. The spirocyclic core is generally stable, but the oxetane (B1205548) ring, a four-membered ether, can potentially undergo ring-opening reactions under certain conditions, a reactivity pattern noted for other oxetane-containing compounds. fluorochem.co.uk

Research Findings

Direct and extensive research findings on This compound are limited in the public academic record. However, the broader class of oxa-spiro[3.4]octane derivatives has been a subject of investigation. For instance, various derivatives have been synthesized and explored for their potential as building blocks in medicinal chemistry. nuph.edu.ua Patents have been filed for compounds containing the 5-oxa-2-azaspiro[3.4]octane scaffold, which are investigated as M4 receptor agonists. google.com This indicates the value of the spiro[3.4]octane framework in the development of new therapeutic agents.

The related compound, n-(Oxolan-3-yl)-5-oxaspiro[3.4]octan-7-amine , highlights the utility of the 7-position of the spiro-scaffold for introducing nitrogen-containing substituents, a common strategy in drug design. enaminestore.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-7-ol

InChI

InChI=1S/C7H12O2/c8-6-4-7(9-5-6)2-1-3-7/h6,8H,1-5H2

InChI Key

MOPMSOKOYUCNMC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CO2)O

Origin of Product

United States

Synthetic Methodologies for 5 Oxaspiro 3.4 Octan 7 Ol and Its Analogs

Retrosynthetic Analysis of the 5-Oxaspiro[3.4]octan-7-ol Skeleton

A retrosynthetic approach to the this compound skeleton reveals several key bond disconnections that lead to logical starting materials. The central spirocyclic system, characterized by a shared carbon between a cyclobutane (B1203170) and a tetrahydrofuran (B95107) ring, suggests a few primary synthetic strategies.

One common disconnection is at the C4-C5 and C5-C6 bonds of the tetrahydrofuran ring, which points towards a precursor containing a pre-formed cyclobutane ring with appropriate functionalities for subsequent ring closure to form the oxetane (B1205548). Another powerful approach involves disconnecting the cyclobutane ring itself. For instance, a [2+2] cycloaddition reaction is a plausible forward synthetic step, suggesting a retrosynthesis that breaks the cyclobutane into two, two-carbon synthons.

A key intermediate in many synthetic pathways is a ketone precursor, 5-oxaspiro[3.4]octan-7-one, which can be readily reduced to the target alcohol, this compound. This ketone can be envisioned as arising from the intramolecular cyclization of a suitably substituted linear precursor or through cycloaddition reactions.

Classical Synthetic Routes to this compound

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful tool for the construction of the cyclobutane ring inherent to the 5-oxaspiro[3.4]octane framework. One notable strategy involves the reaction of a ketene (B1206846) with an alkene. For example, ketenes derived from 3-diazochroman-4-one can undergo a [2+2] cycloaddition with various olefins to yield 6-oxaspiro[3.4]octan-1-ones. mdpi.com This approach, however, can be limited to specific substituted diazo compounds to avoid competing side reactions like the 1,2-hydride shift. mdpi.com

Another cycloaddition approach involves the reaction of dichloroketene (B1203229) with 4'-exo-methylene furanoses, which after a sequence of reactions, can lead to spirocyclic ribonucleoside analogues containing a cyclobutane ring. acs.org While not directly yielding this compound, this methodology highlights the utility of [2+2] cycloadditions in forming the core spirocyclic system. The use of allenes and alkenes in [2+2] cycloadditions is another established method for creating methylenecyclobutanes, which are structurally related to the target scaffold. nih.gov

Ring-closure reactions are a cornerstone in the synthesis of spirocyclic systems like this compound. A prominent example is the acid-catalyzed intramolecular cyclization of a diol or epoxy precursor. This method often relies on the formation of a key intermediate that can undergo a ring-closing step to furnish the spirocyclic core.

A well-documented procedure involves the reaction of lithiated 2,3-dihydrofuran (B140613) with 1,3-dichloroacetone (B141476). orgsyn.orgorgsyn.org This reaction initially forms an unstable cyclopropanol (B106826) intermediate, which is then treated with an ion-exchange resin (Dowex-50W) to induce rearrangement and ring expansion, ultimately yielding 5-oxaspiro[3.4]octan-1-one. orgsyn.orgorgsyn.org This ketone can then be reduced to the corresponding alcohol.

2,3-Dihydrofuran is a key and versatile starting material in the synthesis of this compound and its derivatives. orgsyn.orgorgsyn.org A well-established method published in Organic Syntheses details a procedure starting from 2,3-dihydrofuran. orgsyn.orgorgsyn.org

Reagent/MaterialRoleReference
2,3-DihydrofuranStarting material, precursor to the tetrahydrofuran ring orgsyn.org, orgsyn.org
t-ButyllithiumLithiating agent orgsyn.org, orgsyn.org
1,3-DichloroacetoneElectrophile, provides the three-carbon unit for the cyclobutane ring orgsyn.org, orgsyn.org
Lithium naphthalenideReducing agent for cyclization orgsyn.org, orgsyn.org
Dowex-50WAcid catalyst for rearrangement orgsyn.org, orgsyn.org

Starting Materials and Precursors in this compound Synthesis

Modern Catalytic Methods for this compound Construction

Modern catalytic methods offer efficient and selective pathways for the synthesis of complex molecules like this compound. While specific catalytic syntheses for this exact compound are not extensively detailed in the provided search results, general catalytic strategies for constructing related spirocyclic systems are relevant.

For instance, copper-catalyzed borylative cyclization of alkynes has emerged as a powerful strategy for synthesizing borylated methylenecyclobutanes, which can be further functionalized. nih.govrsc.orgrsc.org This method has been successfully applied to create diverse spiro-BMCBs, including spiro[3.4]octane systems. nih.govrsc.org

Palladium-catalyzed reactions are also prominent in modern organic synthesis. For example, palladium-catalyzed hydrogenation can be used to transform exocyclic methylene (B1212753) groups in related spiro compounds. rsc.org Furthermore, gold-catalyzed syntheses have been employed to create phosphonate-substituted oxetan-3-ones, demonstrating the utility of transition metals in constructing the oxetane ring. rsc.org

While direct catalytic routes to this compound are still an area of development, the application of these modern catalytic strategies to suitably designed precursors holds significant promise for more efficient and stereoselective syntheses in the future.

Transition-Metal Catalysis in Spirocyclization for this compound

Transition-metal catalysis offers powerful tools for the construction of complex spirocyclic frameworks. While direct synthesis of this compound via this method is not extensively documented, analogous transformations provide significant insights. Palladium and rhodium are at the forefront of these strategies.

Palladium-catalyzed reactions, particularly those involving π-allylpalladium intermediates, are effective for creating spirocycles. For instance, the decarboxylative cyclopropanation of γ-methylidene-δ-valerolactones with aromatic aldehydes, catalyzed by palladium, yields 4-oxaspiro[2.4]heptanes. nih.govacs.org The selectivity of this reaction is highly dependent on the choice of phosphine (B1218219) ligands and solvents, which control the site of nucleophilic attack on the π-allylpalladium intermediate. nih.govacs.org Another palladium-catalyzed approach involves the carbonylative spirolactonization of 2-vinylaryl hydroxyalkyl ketones, which provides access to oxaspirolactones. researchgate.net

Rhodium catalysis has also been employed in the synthesis of spiroethers. A synergistic rhodium and gold-catalyzed process enables the Conia-ene cyclization of alkynols with diazo compounds to form spiroethers. thieme-connect.com Furthermore, Rh(II)-catalyzed decomposition of α-diazo homophthalimides in the presence of cyclic ethers, such as tetrahydrofuran, leads to spirocyclic products through a Stevens-type nih.govCurrent time information in Le Flore County, US.-alkyl shift. acs.org This reaction proceeds via a postulated oxonium ylide intermediate. acs.org Rhodium catalysts have also been utilized in electrochemical C–H annulation with alkynes to synthesize spiropyrazolones. chinesechemsoc.org

The table below summarizes representative transition-metal catalyzed syntheses of oxaspiro analogs.

Catalyst SystemReactantsProduct TypeKey Features
Palladium(0) with phosphine ligandγ-Methylidene-δ-valerolactone, Aromatic aldehyde4-Oxaspiro[2.4]heptaneDecarboxylative cyclopropanation; ligand and solvent control selectivity. nih.govacs.org
Pd₂(dba)₃/BINAP2-Vinylaryl hydroxyalkyl ketone oaepublish.comoaepublish.com-OxaspirolactoneCarbonylative spirolactonization. researchgate.net
Rh₂(esp)₂ / PPh₃AuCl/AgSbF₆Diazo compound, AlkynolSpiroetherSynergistic Rh/Au catalysis; stereoselective diazo O–H insertion followed by Conia-ene cyclization. thieme-connect.com
Rh₂(OAc)₄α-Diazo homophthalimide, Cyclic etherSpirocyclic etherC–O bond insertion via an oxonium ylide intermediate. acs.org
[Cp*RhCl₂]₂α-Arylidene pyrazolone, AlkyneSpiropyrazoloneElectrochemical C–H annulation. chinesechemsoc.org

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Achieving high levels of chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound. The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of the reaction.

In transition-metal catalysis, the ligand coordinated to the metal center can significantly influence selectivity. For example, in the palladium-catalyzed synthesis of 4-oxaspiro[2.4]heptanes, sterically demanding phosphine ligands favor the formation of the spirocyclic product by directing the nucleophilic attack to the central carbon of the π-allylpalladium intermediate. nih.govacs.org In the absence of such ligands, other products like methylenetetrahydropyrans can be formed selectively. nih.govacs.org Similarly, in the palladium(II)-catalyzed oxaspirocyclization of diene alcohols, the solvent determines the product; in aqueous acetic acid an allylic alcohol is formed, whereas in the presence of a strong non-nucleophilic acid, the vitispirane (B1609481) spiroether is obtained. acs.org

Organocatalysis provides an excellent platform for controlling stereoselectivity. Chiral bifunctional catalysts, such as squaramides and thioureas, can activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized transition state. oaepublish.com This dual activation is key to achieving high diastereo- and enantioselectivity in cascade reactions that form spirocycles. oaepublish.comacs.org In the organocatalytic (4+3) cyclization to form spiro-fused heterocycles, the chiral phosphoric acid catalyst is responsible for the high enantioselectivity observed. rsc.org

Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of spirocycle synthesis, this often involves the use of non-toxic solvents (like water), catalytic methods, and atom-economical reactions.

An example of a green approach to a related spiro-oxetane is the Michael/intramolecular etherification cascade reaction of phenyl vinyl selenone with 3-hydroxyoxindoles, which proceeds in aqueous basic conditions at room temperature to give spirooxindole 2,2-disubstituted oxetanes. researchgate.netbeilstein-journals.org The use of water as a solvent and the mild reaction conditions make this an environmentally friendly method. researchgate.netbeilstein-journals.org

The development of biocatalytic methods also aligns with green chemistry principles. Recently, an engineered halohydrin dehalogenase has been used for the stereoselective kinetic resolution of chiral oxetanes and the formation of 1,3-disubstituted alcohols. nih.gov Such enzymatic methods offer high selectivity under mild conditions and are a promising avenue for the green synthesis of chiral building blocks for compounds like this compound.

Electrochemical methods, such as the rhodium-catalyzed enantioselective C–H annulation to form spiropyrazolones, can also be considered a green approach as they use electricity as a "reagent," reducing the need for chemical oxidants. chinesechemsoc.org

Chemical Reactivity and Mechanistic Studies of 5 Oxaspiro 3.4 Octan 7 Ol

Oxidative Transformations of 5-Oxaspiro[3.4]octan-7-ol

The oxidation of this compound can be directed at the secondary hydroxyl group or, under more forcing conditions, can lead to the cleavage of its cyclic structure.

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 5-oxaspiro[3.4]octan-7-one, using a variety of standard oxidizing agents. uni.lu This transformation is a fundamental reaction for accessing the ketone, which serves as a precursor for further synthetic modifications. The choice of oxidant allows for control over the reaction conditions, accommodating other functional groups within a molecule.

Common reagents for this conversion include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-metallic systems such as those used in Swern or Dess-Martin periodinane oxidations. The efficiency of these reactions is generally high, providing the desired spirocyclic ketone in good yield.

Table 1: Representative Oxidation Reactions of Secondary Alcohols to Ketones

Oxidizing AgentTypical SolventConditionsProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room TemperatureKetone
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (CH₂Cl₂)-78 °C to Room TempKetone
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room TemperatureKetone

More vigorous oxidation can lead to the cleavage of the ring system. A relevant pathway for related spirocyclic ketones is the Baeyer-Villiger oxidation. mdpi.comnih.gov Should this compound first be oxidized to 5-oxaspiro[3.4]octan-7-one, subsequent treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), could induce an oxidative rearrangement. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, which could lead to the formation of a lactone, potentially resulting in the synthesis of 1,7-dioxaspiro[4.4]nonan-8-one or other ring-expanded products. mdpi.comnih.gov The regioselectivity of the oxygen insertion would be determined by the migratory aptitude of the adjacent carbon atoms.

Reduction Reactions of this compound

Reduction reactions involving this compound can target the hydroxyl group for removal or, more commonly, involve the reduction of its oxidized counterpart, 5-oxaspiro[3.4]octan-7-one, to regenerate the alcohol. Under harsh conditions, the entire spirocyclic ether framework can be reduced. For instance, analogous spiro-alcohols can be reduced to the corresponding spiro-alkane using strong reducing agents like hydrogen gas in the presence of a palladium catalyst. This would convert this compound into spiro[3.4]octane.

The more synthetically conventional reduction is that of the ketone 5-oxaspiro[3.4]octan-7-one back to the alcohol. This can be achieved with high stereoselectivity using various hydride reagents.

Table 2: Common Reagents for the Reduction of Ketones to Secondary Alcohols

Reducing AgentTypical SolventConditionsProduct
Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)0 °C to Room TempSecondary Alcohol
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (B95107) (THF) or Diethyl Ether (Et₂O)0 °C to Room TempSecondary Alcohol
Diisobutylaluminium Hydride (DIBAL-H)Toluene or Dichloromethane (CH₂Cl₂)-78 °C to Room TempSecondary Alcohol

Nucleophilic and Electrophilic Reactions Involving the Spirocenter and Hydroxyl Group

The hydroxyl group of this compound is a key site for nucleophilic and electrophilic reactions. As a nucleophile, the oxygen atom can attack various electrophiles. For example, it can undergo esterification with carboxylic acids or acyl chlorides, or etherification via reactions like the Williamson ether synthesis after deprotonation to the corresponding alkoxide.

The strained oxetane (B1205548) ring is also susceptible to nucleophilic attack, particularly under acidic conditions where the ring oxygen is protonated, making the ring carbons more electrophilic. acs.org This can lead to ring-opening reactions. For instance, reaction with hydrohalic acids (H-X) could result in the formation of a halo-alcohol, cleaving the oxetane ring. The stability of oxetane rings can be a concern under harsh reaction conditions, and they are often introduced in later synthetic stages to avoid unwanted ring-opening. acs.org

Rearrangement Reactions of the this compound System

The structure of this compound is prone to rearrangement reactions, especially under acidic conditions that can generate a carbocation intermediate. Upon protonation of the hydroxyl group and subsequent loss of water, a secondary carbocation is formed on the cyclopentane (B165970) ring. This intermediate can undergo a variety of rearrangements to achieve greater stability, such as hydride or alkyl shifts. These shifts can lead to ring contraction or expansion. researchgate.net For example, a 1,2-hydride shift could relocate the positive charge. More complex rearrangements could involve the spirocyclic framework itself, potentially altering the ring sizes. Photochemical rearrangements, such as the oxa-di-π-methane rearrangement, have been observed in related bicyclic and spirocyclic enone systems, suggesting that derivatives of this compound could undergo complex structural changes under specific photochemical conditions. uni-due.de

Acid-Catalyzed and Base-Catalyzed Reactions of this compound

Both acid and base catalysis can initiate distinct reactive pathways for this compound.

Acid-Catalyzed Reactions: Under acidic conditions, two main pathways are prevalent:

Dehydration: Protonation of the secondary alcohol followed by elimination of water can lead to the formation of an alkene. The position of the double bond in the resulting 5-oxaspiro[3.4]octene would be governed by Zaitsev's rule, favoring the more substituted alkene.

Oxetane Ring-Opening: Protonation of the ether oxygen of the oxetane ring activates it for nucleophilic attack. acs.orgacs.org In the presence of a nucleophile (e.g., water, alcohol, or a halide ion), this results in a ring-opened product. For example, in an aqueous acidic medium, this would yield a diol. Some 3,3-disubstituted oxetanes are known to readily ring-open under acidic conditions, especially if an internal nucleophile is present. acs.org

Base-Catalyzed Reactions: In the presence of a base, the primary reaction is the deprotonation of the hydroxyl group to form a nucleophilic alkoxide. This species can then participate in substitution reactions, such as the Williamson ether synthesis, to form ethers. Strong bases can also facilitate elimination reactions if the hydroxyl group is first converted into a good leaving group (e.g., a tosylate or mesylate). Base-mediated rearrangements are also possible in related systems, sometimes leading to ring contractions. researchgate.net

Mechanistic Investigations of Key Reactions of this compound

The chemical reactivity of this compound is primarily dictated by its two key functional groups: the secondary alcohol and the strained oxetane ring incorporated into a spirocyclic system. Mechanistic investigations into the reactions of this compound and its analogs focus on understanding the pathways of transformations such as oxidation of the alcohol and the ring-opening of the oxetane. These studies, often supported by computational analysis, provide insights into the reactivity, selectivity, and the nature of intermediates involved.

The inherent ring strain of the oxetane moiety in the spiro[3.4]octane framework significantly influences its chemical behavior. This strain, estimated to be around 106 kJ mol⁻¹, makes the oxetane ring susceptible to cleavage under various conditions, thereby providing a route to more complex molecular architectures. nih.gov Concurrently, the secondary hydroxyl group at the 7-position can undergo typical alcohol reactions, such as oxidation to the corresponding ketone. The interplay between these two functionalities is a central theme in the mechanistic studies of this class of compounds.

Oxidation of the Secondary Alcohol

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 5-Oxaspiro[3.4]octan-7-one, is a fundamental transformation. Mechanistic studies of alcohol oxidations are well-established and various catalytic systems have been explored for similar substrates. For sterically hindered or sensitive molecules like spirocycles, methods that operate under mild conditions are preferred to avoid side reactions, such as the cleavage of the strained oxetane ring.

One common and mild method involves the use of a nitroxyl (B88944) radical catalyst, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in the presence of a stoichiometric oxidant. The proposed mechanism for this type of oxidation involves the formation of an active N-oxoammonium species. researchgate.netgoogle.com This species is the key oxidizing agent that reacts with the alcohol. The catalytic cycle can be summarized as follows:

Oxidation of the Catalyst: The nitroxyl radical is oxidized to the corresponding N-oxoammonium ion by a co-oxidant (e.g., sodium hypochlorite).

Alcohol Oxidation: The N-oxoammonium ion reacts with the alcohol substrate. This step is believed to proceed through a concerted mechanism or via a transient intermediate, leading to the formation of the ketone, the reduced form of the catalyst (a hydroxylamine), and a proton.

Catalyst Regeneration: The hydroxylamine (B1172632) is then re-oxidized back to the nitroxyl radical, completing the catalytic cycle.

A key advantage of this method is its high selectivity for the oxidation of alcohols, leaving other functional groups, such as the oxetane ring, intact. researchgate.net

Palladium-catalyzed oxidation offers another pathway. The mechanism of palladium(II)-catalyzed alcohol oxidation generally involves several key steps: caltech.edu

Ligand Exchange: The alcohol substrate displaces a ligand on the palladium(II) center.

Deprotonation: A base removes a proton from the coordinated alcohol, forming a palladium alkoxide intermediate.

β-Hydride Elimination: This is often the rate-determining and stereoselectivity-determining step, where a hydride from the carbon bearing the oxygen is transferred to the palladium center, forming a palladium hydride species and releasing the ketone product.

Reductive Elimination/Reoxidation: The resulting palladium(0) species is reoxidized to palladium(II) by a stoichiometric oxidant (e.g., O₂, benzoquinone) to regenerate the active catalyst.

The choice of ligands and reaction conditions is crucial to control the efficiency and selectivity of the oxidation.

Oxidation Reaction Catalyst/Reagent General Mechanistic Features Key Intermediates
Alcohol OxidationTEMPO/NaOClFormation of an N-oxoammonium ion which acts as the active oxidant. researchgate.netgoogle.comN-oxoammonium ion, Hydroxylamine
Alcohol OxidationPd(II)/O₂/(-)-SparteineFormation of a palladium alkoxide followed by β-hydride elimination. caltech.eduPalladium(II) alkoxide, Palladium hydride

Acid-Catalyzed Ring-Opening of the Oxetane

The strained oxetane ring of this compound is prone to opening under acidic conditions. The mechanism of this reaction is highly dependent on the nature of the acid and the nucleophile present. Brønsted or Lewis acids can be employed to activate the oxetane.

In the presence of a Brønsted acid (e.g., HNTf₂, HCl), the reaction is initiated by the protonation of the oxetane oxygen atom. researchgate.netacs.org This protonation enhances the electrophilicity of the ring carbons and makes the ring more susceptible to nucleophilic attack. The subsequent steps can follow two main pathways:

SN1-type mechanism: The protonated oxetane can undergo ring-opening to form a tertiary carbocation intermediate. This is more likely if the structure can stabilize the positive charge. This carbocation is then trapped by a nucleophile.

SN2-type mechanism: A nucleophile attacks one of the α-carbons of the protonated oxetane, leading to a concerted ring-opening. The regioselectivity of the attack is influenced by steric and electronic factors.

For spirocyclic oxetanes, acid-catalyzed rearrangement can lead to the formation of other ring systems. For instance, treatment of spirocyclopropyl oxetanes with hydrochloric or hydrobromic acid has been shown to result in the formation of spirocyclopropyl fused butenolides, proceeding through a series of intermediates initiated by protonation and ring-opening. researchgate.net In the case of this compound, acid-catalyzed intramolecular rearrangement involving the hydroxyl group could potentially lead to the formation of bridged or fused bicyclic ethers.

Lewis acid-catalyzed ring-opening follows a similar principle, where the Lewis acid coordinates to the oxetane oxygen, activating the ring for nucleophilic attack. nih.gov

Ring-Opening Reaction Catalyst/Reagent General Mechanistic Features Key Intermediates
Acid-Catalyzed Ring-OpeningBrønsted Acid (e.g., HNTf₂)Protonation of the oxetane oxygen followed by nucleophilic attack. Can proceed via SN1 or SN2 pathway. acs.orgProtonated oxetane, Carbocation (SN1)
Acid-Catalyzed RearrangementHCl or HBrInitial protonation and ring-opening, followed by intramolecular rearrangements to form new ring systems. researchgate.netProtonated oxetane, Halohydrin intermediates

Photochemical Reactions

Photochemical reactions, such as the Paternò-Büchi reaction, are common for the synthesis of oxetanes. Conversely, photochemical cleavage (retro-Paternò-Büchi reaction) of oxetanes can also be induced. nih.gov For spirocyclic oxetanes, irradiation can lead to cycloreversion, breaking the oxetane ring to form a carbonyl compound and an olefin. The mechanism of this cleavage can proceed through different pathways depending on whether a C-C or a C-O bond is initially broken. Studies on related spirocyclic oxetanes have shown that in the absence of a catalyst, the reaction often proceeds from the first excited singlet state (S₁) via an initial C-O bond scission. nih.gov The presence of a photosensitizer can alter the mechanism, potentially favoring a triplet state pathway.

The specific products of the photochemical decomposition of this compound would depend on the exact bond cleavage pathway, which can be influenced by the substitution pattern and the reaction conditions.

Reaction Type Condition General Mechanistic Features Potential Products
Photochemical CleavageUV IrradiationExcitation to an excited state (S₁ or T₁) followed by cycloreversion (retro-Paternò-Büchi). nih.govCarbonyl compound and olefin

Stereochemical Considerations in 5 Oxaspiro 3.4 Octan 7 Ol Chemistry

Diastereoselectivity in the Synthesis of 5-Oxaspiro[3.4]octan-7-ol Derivatives

The synthesis of derivatives of this compound often involves the creation of additional stereocenters, leading to the formation of diastereomers. Achieving high diastereoselectivity is a significant challenge and a primary goal in synthetic strategies. For instance, in the synthesis of related spiro-epoxy alkylphosphonates, the addition of diazomethane (B1218177) to β-keto phosphonates can result in the formation of two diastereomeric oxiranes. frontiersin.org The diastereomeric ratio is influenced by the substituents on the ketone, with bulkier groups leading to higher diastereoselectivity. frontiersin.org For example, reactions with phenyl or cyclohexenyl substituents can produce diastereomerically pure oxiranes, while a methyl substituent may result in a lower diastereomeric ratio. frontiersin.org

Enantioselective Synthesis of this compound

Given the chirality of this compound, methods for its enantioselective synthesis are highly sought after to obtain single enantiomers, which are often required for pharmaceutical applications.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules like this compound. This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction.

Organocatalysis : Chiral amine catalysts have been employed in asymmetric Diels-Alder reactions to establish the initial stereocenter in the synthesis of complex natural products containing oxaspiro[3.4]octane moieties. researchgate.netrsc.org This method can achieve high enantiomeric excess (ee).

Metal-Based Catalysis : Chiral metal complexes, such as those derived from palladium, are used in asymmetric transformations. For example, a palladium-catalyzed intramolecular allylic alkylation has been used to form spirocyclic products with high yield and enantioselectivity. nih.gov

Brønsted Base Catalysis : Chiral Brønsted bases, often containing chiral amine functionalities, can catalyze asymmetric reactions through complex hydrogen-bonding networks, enabling a delicate balance between the catalyst's basicity and the nucleophile's acidity. frontiersin.org

Table 1: Examples of Asymmetric Catalysis in Spiro-compound Synthesis

Catalyst Type Reaction Key Features Reference
Chiral Amine Diels-Alder Reaction High enantiomeric excess in forming initial stereocenter. researchgate.netrsc.org
Chiral Palladium Complex Intramolecular Allylic Alkylation High yield and enantioselectivity for spirocycles. nih.gov

Chiral auxiliaries are another established method for enantioselective synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, the stereoselective construction of oxaspirocycles can be achieved using a chiral bidentate directing group. rsc.org This auxiliary can be cleaved after the reaction to yield the desired product. rsc.org Sugars have also been utilized as chiral auxiliaries in the synthesis of natural products containing oxetane (B1205548) rings. acs.org

Resolution of Enantiomers of this compound

Resolution is a classical method for separating a racemic mixture into its individual enantiomers. This can be achieved through several techniques:

Classical Resolution via Diastereomers : This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by methods like crystallization or chromatography. The separated diastereomers are then converted back to the individual enantiomers.

Chromatographic Separation : Chiral chromatography is a powerful technique for separating enantiomers directly. This method uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. This has been successfully applied to separate enantiomers of related chiral compounds. google.com

Stereochemical Assignment Methodologies for this compound

Determining the absolute configuration of the stereocenters in this compound and its derivatives is crucial. Several spectroscopic and analytical methods are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR, including 1H and 13C NMR, provides detailed information about the structure and relative stereochemistry of the molecule. orgsyn.orgorgsyn.org The coupling constants and nuclear Overhauser effect (NOE) data can help elucidate the spatial relationships between different protons in the molecule.

X-ray Crystallography : This is the most definitive method for determining the absolute stereochemistry of a crystalline compound. It provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the arrangement of atoms.

Chiroptical Methods : Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) are used to study the interaction of chiral molecules with polarized light. Electronic circular dichroism (ECD) calculations, in conjunction with experimental data, can be used to assign the absolute configuration of complex molecules. researchgate.net

Theoretical and Computational Studies of 5 Oxaspiro 3.4 Octan 7 Ol

Quantum Chemical Calculations of 5-Oxaspiro[3.4]octan-7-ol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For this compound, these methods can provide a fundamental understanding of its behavior at the atomic level.

Electronic Structure Analysis of this compound

The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. An analysis of this compound's electronic structure would involve calculating key parameters such as molecular orbital energies, electron density distribution, and electrostatic potential.

Calculations would likely be performed using DFT methods, such as B3LYP, with a suitable basis set like 6-311G(d,p) to balance accuracy and computational cost. semanticscholar.org The analysis of natural bond orbitals (NBO) can reveal details about charge distribution, showing the electronegative oxygen atoms of the ether and alcohol groups bearing partial negative charges, which influences the molecule's dipole moment and intermolecular interactions. semanticscholar.org The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy and localization of the HOMO would indicate regions susceptible to electrophilic attack, likely near the oxygen atoms, while the LUMO's characteristics would point to sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and reactivity.

Table 1: Hypothetical Calculated Electronic Properties of this compound

Property Hypothetical Value Significance
HOMO Energy -6.8 eV Indicates electron-donating capability.
LUMO Energy +1.5 eV Indicates electron-accepting capability.
HOMO-LUMO Gap 8.3 eV Relates to chemical reactivity and stability.
Dipole Moment 2.1 D Quantifies molecular polarity and influences solubility.
Natural Charge on O(5) -0.55 e Highlights the ether oxygen as a site of high electron density.

Note: The data in this table is hypothetical and serves as an illustration of typical results from quantum chemical calculations.

Conformational Analysis and Energy Minimization of this compound

The spirocyclic structure of this compound introduces significant conformational rigidity, yet subtle variations in the puckering of the oxetane (B1205548) and cyclopentanol (B49286) rings can lead to different conformers. nih.govacs.org The cyclopentanol ring can adopt various conformations, such as envelope and twist forms, and the orientation of the hydroxyl group (axial vs. equatorial) further increases the number of possible stable geometries.

Conformational analysis would begin with a systematic search of the potential energy surface to identify all low-energy conformers. researchgate.net Each identified conformer would then be subjected to geometry optimization using DFT methods to find the local energy minimum. Frequency calculations are subsequently performed to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy. rsc.org Comparing the relative energies of these conformers allows for the identification of the most stable, or global minimum, structure, which is the most likely to be observed experimentally under thermal equilibrium. acs.org For spiroketals, it has been shown that the relative orientation of substituents can significantly affect thermodynamic stability. nih.govmdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer OH Group Orientation Cyclopentane (B165970) Puckering Relative Gibbs Free Energy (kcal/mol)
1 Equatorial Envelope 0.00 (Global Minimum)
2 Axial Envelope +1.2
3 Equatorial Twist +0.8

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.

Molecular Dynamics Simulations of this compound

While quantum chemical calculations provide insight into static structures, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. researchgate.netresearchgate.net An MD simulation of this compound, either in a vacuum or, more realistically, in a solvent like water or ethanol, would reveal its dynamic flexibility and intermolecular interactions. By simulating the motion of atoms over time based on a force field, MD can explore conformational transitions and the stability of hydrogen-bonding networks involving the hydroxyl group and solvent molecules. Such simulations are valuable for understanding how the molecule behaves in a condensed phase, which is more representative of experimental conditions. mdpi.com

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that control reaction rates. mdpi.com

Transition State Analysis for this compound Transformations

For reactions involving this compound, such as its synthesis or subsequent transformations (e.g., oxidation of the alcohol or ring-opening of the oxetane), transition state (TS) analysis is key. nih.gov Using DFT, researchers can model the high-energy TS structures that connect reactants to products. Locating a TS involves finding a first-order saddle point on the potential energy surface, which is a structure that is a maximum in the direction of the reaction coordinate but a minimum in all other directions. chemrxiv.org

Frequency calculations on a proposed TS structure must yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction path. raineslab.com The energy of the TS relative to the reactants gives the activation energy barrier (ΔG‡), a critical determinant of the reaction kinetics. raineslab.com For example, a computational study of the epoxidation of chiral allylic alcohols has successfully used TS analysis to explain stereochemical outcomes. nih.gov Similarly, studying the acid-catalyzed ring-opening of the oxetane in this compound would involve locating the transition state for protonation and subsequent nucleophilic attack, allowing for a comparison of different potential mechanisms.

Prediction of Spectroscopic Signatures of this compound

One of the most powerful applications of computational chemistry is the prediction of spectroscopic data, which can be used to confirm or interpret experimental results. chemmethod.com For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate NMR chemical shifts (¹H and ¹³C). semanticscholar.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the most stable conformer, a theoretical NMR spectrum can be generated. researchgate.net Comparing these predicted shifts with experimental data is a robust method for structural verification. researchgate.net Discrepancies can often be resolved by considering a Boltzmann-weighted average of the spectra of several low-energy conformers. rsc.org Similarly, theoretical vibrational frequencies (IR and Raman) can be calculated and compared to experimental spectra to identify characteristic functional group vibrations. semanticscholar.org

Table 3: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Shifts for this compound

Carbon Atom Hypothetical Experimental Shift (ppm) Hypothetical GIAO-DFT Predicted Shift (ppm) Assignment
C1 35.2 35.8 CH₂ (Cyclopentane)
C2 25.1 25.5 CH₂ (Cyclopentane)
C3 38.4 38.9 CH₂ (Cyclopentane)
C4 85.3 86.0 Spiro-Carbon
C6 75.1 75.6 CH₂ (Oxetane)
C7 68.9 69.5 CH-OH

Note: This table provides an illustrative example of how predicted NMR data can be used to assign experimental signals. Data is hypothetical.

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Structure-Activity Relationship (SAR) studies for spirocyclic oxetanes, including analogs of this compound, heavily rely on computational approaches to predict and rationalize the impact of structural modifications on biological activity and physicochemical properties. These in silico methods are crucial for understanding how the unique spiro-oxetane scaffold influences molecular interactions and metabolic fate.

Computational analyses have established the oxetane motif as a valuable tool for fine-tuning key drug-like properties. acs.org One of the most significant computationally-derived SAR insights is the effect of the oxetane ring on the basicity of adjacent amine groups. The inductive electron-withdrawing effect of the oxetane's oxygen atom can substantially lower the pKₐ of nearby basic centers. acs.org This modulation is critical for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Docking models have suggested that in many instances, the oxetane ring itself may not directly interact with protein residues but serves as a conformational and basicity control element. acs.org Its rigid, three-dimensional structure can orient substituents in a more favorable way for binding than more flexible linkers like gem-dimethyl or simple cycloalkyl groups. acs.org

Furthermore, comparative computational studies on "matched pairs" of molecules, where a carbonyl group is replaced by a spiro-oxetane, have provided key SAR data. These studies, pioneered by Carreira and co-workers, demonstrate the profound effects of this substitution on properties like lipophilicity, solubility, and metabolic stability. acs.org While replacing a carbonyl with a spiro-oxetane can sometimes decrease aqueous solubility, it has been shown to considerably improve metabolic stability by reducing the rate of intrinsic clearance. acs.org This trade-off is a critical consideration in drug design, and computational models help predict these outcomes before undertaking synthetic efforts.

The table below, based on data from related spirocyclic oxetanes, illustrates the comparative effects of incorporating an oxetane ring versus a carbonyl group, a common in silico comparison for SAR studies.

Table 1: Comparative Physicochemical Properties of Matched Spirocyclic Pairs Data derived from studies on analogous pyrrolidine (B122466) and piperidine (B6355638) spirocycles. acs.org

Feature Carbonyl-Containing Spirocycle (e.g., analog of 9) Oxetane-Containing Spirocycle (e.g., analog of 10) SAR Implication
Lipophilicity (logP) Varies Opposing effects observed compared to carbonyl Substitution requires careful case-by-case analysis.
Aqueous Solubility Generally higher Decreased Oxetane introduction can reduce solubility.

| Metabolic Stability | Lower | Considerably improved intrinsic clearance | Oxetane ring can block sites of metabolism. |

Computational property prediction tools are also used to characterize novel derivatives. The following table shows computed properties for a close analog, N-(oxolan-3-yl)-5-oxaspiro[3.4]octan-7-amine, providing a baseline for the expected properties of the 5-oxaspiro[3.4]octane core.

Table 2: Computed Properties for N-(oxolan-3-yl)-5-oxaspiro[3.4]octan-7-amine nih.gov Data from PubChem Compound CID 164659247.

Property Value Computational Method
Molecular Weight 197.27 g/mol PubChem 2.2
XLogP3-AA 0.6 XLogP3 3.0
Hydrogen Bond Donor Count 1 Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count 3 Cactvs 3.4.8.18
Rotatable Bond Count 2 Cactvs 3.4.8.18
Exact Mass 197.141578849 Da PubChem 2.2

| Topological Polar Surface Area | 30.5 Ų | Cactvs 3.4.8.18 |

These computational SAR derivations highlight that the 5-oxaspiro[3.4]octane scaffold is not merely a passive linker but an active modulator of molecular properties, offering a predictable, three-dimensional framework for the design of new chemical entities. researchgate.netrsc.org

Advanced Characterization Methodologies in 5 Oxaspiro 3.4 Octan 7 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 5-Oxaspiro[3.4]octan-7-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular framework.

In the ¹H NMR spectrum of a related compound, 5-Oxaspiro[3.4]octan-1-one, the protons of the spirocyclic system appear as complex multiplets in the upfield region. orgsyn.org For this compound, the introduction of a hydroxyl group at the C7 position would significantly influence the chemical shifts of adjacent protons. The proton on the carbon bearing the alcohol (H7) would be expected to appear as a distinct multiplet, with its chemical shift influenced by solvent and concentration. The protons on the oxetane (B1205548) ring and the cyclobutane (B1203170) ring would exhibit characteristic shifts and coupling patterns.

The ¹³C NMR spectrum provides complementary information. For 5-Oxaspiro[3.4]octan-1-one, the carbonyl carbon (C1) shows a characteristic downfield shift to around 211.9 ppm. orgsyn.org In this compound, the C7 carbon atom, now bonded to a hydroxyl group, would resonate at a significantly more upfield chemical shift, typically in the range of 60-80 ppm. The spiro carbon (C4) would also have a characteristic chemical shift, reflecting its unique quaternary environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of related structures and general NMR principles. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclobutane Ring
C1-H, C3-H 1.8 - 2.2 (m) 25 - 35
C2-H 1.9 - 2.3 (m) 30 - 40
Oxetane Ring
C6-H 4.2 - 4.6 (m) 70 - 80
C8-H 4.3 - 4.7 (m) 70 - 80
C7-H 3.8 - 4.2 (m) 60 - 75
OH Variable -
Spiro Carbon
C4 - 90 - 100

The stereochemistry of this compound, which can exist as different stereoisomers due to the chiral centers at C4 and C7, can be determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques.

1D Nuclear Overhauser Effect (NOE) experiments can establish the relative stereochemistry by identifying protons that are close in space. For example, irradiation of the H7 proton could show an NOE enhancement to specific protons on the cyclobutane ring, indicating their cis or trans relationship.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assigning all proton and carbon signals unequivocally.

COSY experiments reveal proton-proton coupling networks, helping to trace the connectivity within the cyclobutane and oxetane rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of the relative stereochemistry of a specific isomer of this compound can be achieved.

Mass Spectrometry (MS) Applications in Analyzing this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₇H₁₂O₂). The predicted monoisotopic mass for this compound is 128.08373 Da.

Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation patterns. The molecular ion peak (M⁺˙) at m/z 128 would likely be observed. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (H₂O), which would result in a peak at m/z 110. Cleavage of the cyclobutane or oxetane rings can also occur, leading to a variety of smaller fragment ions. For instance, the fragmentation of related spirocyclic compounds often involves the successive loss of ethylene (B1197577) molecules. aip.org The fragmentation of alcohols can also lead to the formation of characteristic oxonium ions. savemyexams.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a valuable technique for the analysis of volatile compounds like this compound, allowing for its separation from a mixture and subsequent identification based on its mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound Note: These are predicted fragmentation patterns. The relative intensities of the peaks can vary depending on the ionization method and energy.

m/z Proposed Fragment
128 [M]⁺˙ (Molecular ion)
110 [M - H₂O]⁺˙
99 [M - C₂H₅]⁺
85 [M - C₃H₇]⁺
71 [C₄H₇O]⁺
57 [C₄H₉]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration of the alcohol would appear in the 1000-1260 cm⁻¹ region. The spectrum would also show strong C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹. In contrast, the IR spectrum of the related ketone, 5-Oxaspiro[3.4]octan-1-one, shows a very strong absorption at 1788 cm⁻¹ corresponding to the C=O stretch of the cyclobutanone (B123998) ring, a feature that would be absent in the alcohol. orgsyn.org

Table 3: Predicted Infrared Absorption Bands for this compound Note: These are predicted absorption ranges. The exact position and intensity of the bands can be influenced by intermolecular interactions.

Wavenumber (cm⁻¹) Vibration
3600 - 3200 O-H stretch (alcohol)
2990 - 2850 C-H stretch (sp³)
1470 - 1430 C-H bend (scissoring)
1260 - 1000 C-O stretch (alcohol)
950 - 850 Ring vibrations

X-ray Crystallography for Absolute Configuration Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide unambiguous proof of its atomic connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of its chiral centers.

The determination of the absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. mit.edu When using X-ray radiation of an appropriate wavelength, the scattering from a chiral crystal and its mirror image are slightly different. This allows for the determination of the absolute structure, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.net

While a crystal structure for this compound itself is not publicly available, the technique has been used to determine the absolute configuration of more complex molecules containing spirocyclic moieties. google.com In cases where the parent molecule does not crystallize well, it can be derivatized with a reagent containing a heavy atom or a known chiral auxiliary to facilitate crystallization and the determination of the absolute configuration. google.com

Chiroptical Spectroscopic Methods (e.g., ECD, ORD) for this compound Enantiomers

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for studying chiral molecules in solution. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

For the enantiomers of this compound, ECD and ORD spectra would be mirror images of each other. The sign and magnitude of the Cotton effects in the ECD spectrum are highly sensitive to the spatial arrangement of the chromophores and other functional groups within the molecule. While this compound does not possess a strong chromophore, the oxygen atoms and the strained ring system can give rise to measurable ECD signals in the far-UV region.

The absolute configuration of a chiral molecule can often be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known configuration using quantum chemical methods. This approach has been successfully applied to determine the absolute configuration of various natural products and other complex chiral molecules. researchgate.net Although specific ECD or ORD data for this compound are not reported, these techniques would be essential for characterizing its enantiomers and assigning their absolute configurations, especially if crystallographic methods prove challenging.

Synthetic Utility and Applications of 5 Oxaspiro 3.4 Octan 7 Ol As a Building Block

5-Oxaspiro[3.4]octan-7-ol as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound, once resolved into its enantiopure forms, makes it a significant asset in the stereoselective synthesis of complex molecules, particularly natural products and their analogues. rsc.orgrsc.org The defined spatial arrangement of the oxetane (B1205548) and cyclopentanol (B49286) rings allows for precise control over the stereochemistry of subsequent reactions.

For instance, the oxaspiro[3.4]octane core is a key structural motif in certain bioactive natural products like massarinolin A and purpurolides, which exhibit antibacterial and anti-obesity activities, respectively. rsc.org The synthesis of these complex molecules often relies on the strategic introduction of the oxaspirocycle, highlighting the importance of chiral building blocks like this compound. rsc.org The stereoselective construction of such spirocycles can be achieved through various methods, including chiral catalyst-mediated reactions. rsc.org

Furthermore, the development of synthetic routes to enantiomerically pure epoxides, which can serve as precursors to chiral building blocks, underscores the demand for such compounds in organic synthesis. scispace.com These epoxides are valuable for creating more complex bioactive molecules. scispace.com

Derivatization of this compound for Novel Chemical Scaffolds

The functional groups of this compound, the hydroxyl group and the oxetane ring, provide versatile handles for derivatization, enabling the generation of a diverse array of novel chemical scaffolds. The hydroxyl group can be readily oxidized, reduced, or converted to other functional groups, while the oxetane ring can undergo ring-opening reactions with various nucleophiles. acs.org

Recent research has focused on the synthesis of various oxetane-containing scaffolds due to their desirable properties in drug discovery, such as improved solubility and metabolic stability. acs.org The derivatization of oxetane-containing building blocks is a key strategy for expanding the chemical space available to medicinal chemists. acs.org For example, the synthesis of spirocyclic compounds through methods like the Wolff rearrangement can lead to precursors for important building blocks in natural product synthesis. mdpi.com

The following table showcases examples of derivatization reactions involving the core structure:

Starting MaterialReagent(s)ProductApplication/Significance
3-Diazochroman-4-oneOlefins6-Oxaspiro[3.4]octan-1-ones[2+2] cycloaddition to form spirocyclic ketones mdpi.com
Spirocyclic Wolff rearrangement productsBaeyer–Villiger oxidation1,7-Dioxospiro[3.4]octan-1-onesBuilding blocks for natural product synthesis mdpi.com
1-(2-bromo-5-chlorophenyl)prop-2-yn-1-olDimethylphosphite, Cu2OPhosphonate-substituted oxetan-3-onesSynthesis of functionalized oxetanes rsc.org

Incorporation of the this compound Moiety into Bioactive Molecules

The 5-oxaspiro[3.4]octane framework is an attractive motif for incorporation into bioactive molecules. google.com The spirocyclic nature of the scaffold introduces three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. acs.org The oxetane ring, in particular, is increasingly recognized as a valuable component in medicinal chemistry, often serving as a bioisostere for carbonyl groups or gem-dimethyl groups. acs.orgacs.org

The incorporation of oxetane motifs can favorably influence key physicochemical properties of drug candidates. acs.org For example, the stereochemistry of an oxetane substituent was found to be crucial for the binding of an inhibitor to the EZH2 protein, with the (R)-enantiomer showing a significant increase in potency. acs.org This highlights the importance of stereocontrolled synthesis when incorporating such moieties.

Development of Libraries Based on the this compound Core

The development of chemical libraries based on the this compound core is a promising strategy for the discovery of new bioactive compounds. By systematically modifying the functional groups and stereochemistry of the scaffold, a large and diverse collection of molecules can be generated for high-throughput screening.

The synthesis of libraries of spirocyclic compounds is an active area of research. For instance, methods for the synthesis of spiro[3.4]octane and spiro[3.5]nonane derivatives have been developed, allowing for the creation of structurally diverse molecules. nih.gov These libraries can be used to explore the structure-activity relationships of various biological targets.

Role of this compound in Methodological Organic Synthesis

Beyond its direct use as a building block, this compound and its derivatives play a role in the development of new synthetic methodologies. The strained oxetane ring can participate in a variety of chemical transformations, providing a platform for exploring novel reactivity.

For example, the synthesis of 5-oxaspiro[3.4]octan-1-one, a related compound, has been achieved using 1,3-dichloroacetone (B141476) as a cyclopropanone (B1606653) equivalent, demonstrating a novel synthetic strategy. orgsyn.orgorgsyn.orgresearchgate.net Furthermore, the study of the synthesis and reactivity of various spirocyclic systems contributes to the broader understanding of ring-strain and stereoelectronics in organic chemistry. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.